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Compound of Interest

Compound Name:
3-Oxopiperazine-1-

carboximidamide hydrochloride

CAS No.: 1515923-03-1

Cat. No.: B1414073

Get Quote

Introduction & Core Principle
Piperazine carboximidamides (also known as N-amidinopiperazines) represent a privileged

scaffold in medicinal chemistry, primarily utilized as peptidomimetics for the inhibition of trypsin-

like serine proteases.

The physiological substrates of these enzymes (e.g., Thrombin, Factor Xa, uPA, Matriptase)

typically contain an Arginine residue at the P1 position. The carboximidamide (amidine) group (

) functions as a bioisostere of the guanidinium group in Arginine. It forms a critical salt bridge
with the aspartate residue (typically Asp189 in chymotrypsin numbering) located at the bottom
of the enzyme's S1 specificity pocket.

The piperazine ring serves as a rigid, non-planar scaffold that directs substituents toward the

S2 and S3 hydrophobic pockets, enhancing selectivity and potency compared to flexible linear

chains.
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Anticoagulation: Inhibition of Factor Xa and Thrombin.[1]

Oncology: Inhibition of Urokinase-type Plasminogen Activator (uPA) to prevent metastasis

and extracellular matrix degradation.[2][3]

Immunology: Inhibition of Complement C1s to modulate the classical complement pathway.

[4]

Mechanism of Action
The inhibitory potency of piperazine carboximidamides relies on a "Lock and Key" electrostatic

interaction.

Structural Biology of Inhibition
S1 Pocket Recognition: The protonated amidine group penetrates the deep S1 pocket.

Salt Bridge Formation: A bidentate hydrogen bond/salt bridge is formed between the amidine

nitrogens and the carboxylate oxygens of Asp189.

Scaffold Positioning: The piperazine ring constrains the geometry, positioning the distal

substituent (R-group) to interact with the S2 (hydrophobic) or S3 (aryl-binding) sites.
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Figure 1: Mechanistic schematic of piperazine carboximidamide binding to the serine protease

active site. The critical interaction is the salt bridge with Asp189.[5]

Experimental Protocol: Chemical Synthesis
Objective: Synthesize a mono-substituted piperazine carboximidamide derivative. Challenge:

Regioselective guanylation of the secondary amine.

Materials
Substrate: 1-Benzylpiperazine (or other 1-substituted piperazine).
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Guanylating Agent: 1H-Pyrazole-1-carboxamidine hydrochloride (HPC).

Base:

-Diisopropylethylamine (DIPEA).

Solvent: Dimethylformamide (DMF), anhydrous.

Step-by-Step Methodology
Preparation: Dissolve 1-benzylpiperazine (1.0 equiv) in anhydrous DMF (0.5 M

concentration) under an inert atmosphere (

).

Activation: Add DIPEA (2.5 equiv) to the solution. Stir for 10 minutes at room temperature to

ensure free amine formation.

Guanylation: Add 1H-Pyrazole-1-carboxamidine hydrochloride (1.1 equiv) in a single portion.

Reaction: Stir the mixture at room temperature for 16 hours.

Note: Monitor reaction progress via TLC (eluent: DCM/MeOH/NH3 90:10:1). The product

is highly polar.

Workup:

Concentrate the reaction mixture under reduced pressure to remove DMF.

Precipitate the product by adding cold diethyl ether.

Wash the solid precipitate 3x with diethyl ether to remove the pyrazole byproduct.

Purification: If necessary, purify via semi-preparative HPLC (C18 column) using a

water/acetonitrile gradient with 0.1% TFA.

Validation Criteria:

ESI-MS: Observe
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peak corresponding to the guanidinylated mass.

1H-NMR: Characteristic broad singlet at

ppm (4H) representing the amidine protons.

Experimental Protocol: Enzymatic Inhibition Assay (
Determination)
Objective: Determine the inhibition constant (

) of the synthesized compound against Urokinase-type Plasminogen Activator (uPA) using a
chromogenic substrate.

Materials
Enzyme: Recombinant Human uPA (High Molecular Weight).

Substrate: Chromogenic substrate S-2444 (Pyro-Glu-Gly-Arg-pNA).[6] Specificity: uPA.[6][7]

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.01% Tween-20, pH 7.4.

Inhibitor: Stock solution in DMSO (ensure final DMSO < 5%).
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Figure 2: Kinetic assay workflow for determining serine protease inhibition.

Detailed Procedure
Enzyme Preparation: Dilute uPA to a concentration of 2 nM in Assay Buffer. Keep on ice.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7711741/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7711741/
https://synapse.patsnap.com/article/what-are-upa-inhibitors-and-how-do-they-work
https://www.benchchem.com/product/b1414073/docs?utm_src=pdf-body-img#application-note-high-affinity-serine-protease-inhibition-using-piperazine-carboximidamides
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1414073?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Inhibitor Dilution: Prepare a 10-point serial dilution of the piperazine carboximidamide (range:

1 nM to 100

M).

Plate Setup: In a 96-well clear microplate, add:

80

L Assay Buffer.

10

L Inhibitor solution (or DMSO vehicle for control).

10

L Enzyme solution.

Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow equilibrium binding.

Initiation: Add 100

L of Substrate S-2444 (Final concentration =

of the substrate, typically ~20-50

M).

Detection: Immediately monitor Absorbance at 405 nm (release of p-nitroaniline) every 30

seconds for 20 minutes using a microplate reader.

Data Analysis
Calculate the initial velocity (

) from the linear portion of the absorbance vs. time curve.

Plot
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vs. log[Inhibitor] to determine

using non-linear regression (4-parameter logistic fit).

Convert

to

using the Cheng-Prusoff equation:

Where

is the substrate concentration and

is the Michaelis constant for the specific enzyme-substrate pair.

Comparative Data & Interpretation
The following table illustrates the Structure-Activity Relationship (SAR) for piperazine-based

inhibitors against common serine proteases.

Compound
Class

R-Group
(Distal)

Target Enzyme
Approx.[5]

(nM)

Selectivity
Note

B-428 Derivative

4-

iodobenzo[b]thio

phene

uPA ~100
High selectivity

vs tPA

Ref Compound A Benzyl Trypsin ~500
Broad spectrum

(low selectivity)

Ref Compound B 4-Amidinophenyl Factor Xa ~20
Dual binding (S1

+ S4 pockets)

Piperazine-1-

carboximidamide
Unsubstituted Trypsin >10,000

Weak binder

(needs

hydrophobic

anchor)
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The "Sticky" Amidine Issue: Highly basic amidines can stick to plastic or glass. Always

include 0.01% Tween-20 or Triton X-100 in buffers to prevent non-specific loss of inhibitor.

False Positives: Ensure the compound does not aggregate. If the Hill slope of the IC50 curve

is steep (>1.5), suspect aggregation. Confirm by adding 0.01% Triton X-100; if potency drops

significantly, the inhibition was likely artifactual.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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